molecular formula C24H51NO12 B1664895 Amino-PEG12-alcohol CAS No. 933789-97-0

Amino-PEG12-alcohol

Cat. No. B1664895
M. Wt: 545.7 g/mol
InChI Key: JPIQEMLLJLGGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG12-alcohol is a PEG-based linker . It contains an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Synthesis Analysis

Amino-PEG12-alcohol can be used in the synthesis of compounds that contain two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of Amino-PEG12-alcohol is C24H51NO12 . Its exact mass is 545.34 and its molecular weight is 545.670 . The elemental analysis shows that it contains C, 52.83; H, 9.42; N, 2.57; O, 35.18 .


Chemical Reactions Analysis

The amino group in Amino-PEG12-alcohol is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Amino-PEG12-alcohol is a non-volatile crystalline solid . It is soluble in water and many organic solvents . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Mass Spectrometry

  • Amino alcohols, including Amino-PEG12-alcohol, are utilized in mass spectrometry for accurate mass determination. Turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS) is used with polyethylene glycol (PEG) as an internal reference, demonstrating the importance of amino alcohols in precision mass analysis (Geng, Guo, Zhao, & Ma, 2010).

Bioconjugation Chemistry

  • Amino-PEG-alcohols are synthesized for bioconjugation applications, such as in the creation of heterobifunctional PEG derivatives. These compounds exhibit both "click" and electrophilic functionalities, enhancing versatility in bioconjugation chemistry (Cardoen, Burke, Sill, & Mirosevich, 2012).

Drug Delivery

Surface Coating

  • Amino-PEGylated coatings, specifically those derived from amino acid peptides, have been investigated for corrosion protection in various applications. These coatings demonstrate significant corrosion resistance, making them valuable for protecting materials like stainless steel in harsh environments (Muruve, Cheng, Feng, Liu, Muruve, Hassett, & Irvin, 2016).

Future Directions

Amino-PEG12-alcohol is a PEG derivative containing an amino group with a hydroxyl group . It has potential applications in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This opens up possibilities for the development of new compounds with specific properties.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIQEMLLJLGGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG12-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG12-alcohol
Reactant of Route 2
Reactant of Route 2
Amino-PEG12-alcohol
Reactant of Route 3
Reactant of Route 3
Amino-PEG12-alcohol
Reactant of Route 4
Reactant of Route 4
Amino-PEG12-alcohol
Reactant of Route 5
Reactant of Route 5
Amino-PEG12-alcohol
Reactant of Route 6
Reactant of Route 6
Amino-PEG12-alcohol

Citations

For This Compound
3
Citations
I Banlaki, FX Lehr, H Niederholtmeyer - Cell-Free Gene Expression …, 2022 - Springer
Engineering simple, artificial models of living cells allows synthetic biologists to study cellular functions under well-controlled conditions. Reconstituting multicellular behaviors with …
Number of citations: 3 link.springer.com
H Niederholtmeyer, C Chaggan, NK Devaraj - Nature communications, 2018 - nature.com
… We coupled amino-PEG12-alcohol to the epoxide functionalities on the polymer shells. First… capsule pellet and a solution of 250 mM amino-PEG12-alcohol in 50% ethanol pH 10 was …
Number of citations: 158 www.nature.com
G Michielin, SJ Maerkl - Scientific Reports, 2022 - nature.com
… However, the ETPTA/GMA capsule had to be reacted first with amino-PEG12-alcohol to prevent the adsorption of proteins on the capsule shell, which also indicates that direct …
Number of citations: 1 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.